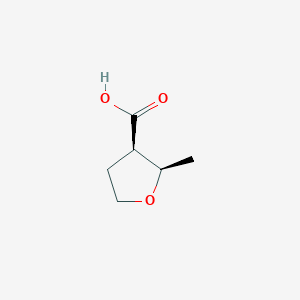

cis-2-Methyltetrahydrofuran-3-carboxylic acid

Description

Properties

Molecular Formula |

C6H10O3 |

|---|---|

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(2R,3R)-2-methyloxolane-3-carboxylic acid |

InChI |

InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |

InChI Key |

YXVATTQXDIZNEP-RFZPGFLSSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H](CCO1)C(=O)O |

Canonical SMILES |

CC1C(CCO1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived feedstocks. For example, the conversion of biomass to platform chemicals like 2-methyltetrahydrofuran can be achieved using metal-based catalysts. These catalysts facilitate the conversion of biomass-derived sugars into the desired product through a series of catalytic reactions .

Chemical Reactions Analysis

Types of Reactions: cis-2-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Organic Synthesis

Cis-2-Methyltetrahydrofuran-3-carboxylic acid serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

- Oxidation : Can be converted into ketones or aldehydes.

- Reduction : Can yield alcohols.

- Substitution Reactions : Can form various substituted derivatives, enhancing its utility in synthesizing complex molecules.

Biological Studies

The compound is being investigated for its role in metabolic pathways and enzyme interactions. The carboxylic acid group can participate in hydrogen bonding, influencing enzyme activity and potentially serving as a substrate for various biochemical reactions .

Industrial Applications

In industry, this compound is utilized:

- As a solvent in chemical processes due to its favorable solubility properties.

- In the production of fine chemicals, where its reactivity can be exploited to create desired products efficiently .

Case Study 1: Synthesis of Functionalized Compounds

A recent study demonstrated the use of this compound as a precursor in the synthesis of functionalized 2,3-dihydrofuro[3,2-c]coumarins via a green multicomponent approach. The study highlighted the compound's ability to facilitate reactions under mild conditions, resulting in high yields of biologically active derivatives .

Case Study 2: Continuous Flow Synthesis

Another investigation focused on the continuous-flow synthesis of cyclopropyl carbaldehydes using this compound as a solvent. The results indicated that using this compound led to comparable conversion rates as traditional solvents while reducing environmental impact .

Comparative Data Table

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex molecule synthesis | Effective oxidation and reduction reactions observed |

| Biological Studies | Enzyme interaction studies | Influences enzyme activity through hydrogen bonding |

| Industrial Applications | Solvent and fine chemical production | High efficiency and favorable solubility properties |

Mechanism of Action

The mechanism of action of cis-2-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : cis-2-Methyltetrahydrofuran-3-carboxylic acid

- CAS Number : 617690-26-3

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol

- Purity : ≥97% (as per industrial standards)

Structural Features :

The compound comprises a tetrahydrofuran ring substituted with a methyl group at the cis-2 position and a carboxylic acid group at the 3-position. Its stereochemistry (cis configuration) distinguishes it from trans isomers, influencing its reactivity and interactions in biological or synthetic systems.

Applications :

Primarily used in pharmaceutical research and quality control, it serves as a chiral building block or intermediate in organic synthesis due to its rigid furan ring and carboxylic acid functionality .

Comparison with Structurally Similar Compounds

2-Methyltetrahydrofuran-3-thiol

- CAS Number : 57124-87-5

- Molecular Formula : C₅H₁₀OS

- Molecular Weight : 118.20 g/mol

- Key Differences: Replaces the carboxylic acid group with a thiol (-SH) moiety. Exhibits higher nucleophilicity due to the thiol group, making it reactive in sulfur-specific reactions (e.g., disulfide bond formation). Applications: Potential use in flavor chemistry or as a ligand in metal coordination complexes, diverging from the pharmaceutical focus of the target compound .

cis-Methyl 5-(4-(Trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate

- CAS Number : 2044705-95-3

- Molecular Formula : C₁₃H₁₃F₃O₃

- Molecular Weight : 274.23 g/mol

- Key Differences: Contains a trifluoromethylphenyl substituent and a methyl ester instead of a carboxylic acid. Applications: Likely used as a prodrug or intermediate in agrochemicals or fluorinated pharmaceuticals .

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

2-Thiophenecarboxylic Acid

Tricarballylic Acid (Propane-1,2,3-Tricarboxylic Acid)

- CAS Number : 99-14-9

- Molecular Formula : C₆H₈O₆

- Molecular Weight : 176.12 g/mol

- Key Differences: Three carboxylic acid groups vs. one in the target compound. Strong chelating agent for metal ions (e.g., iron, calcium), unlike the monoacidic tetrahydrofuran derivative. Applications: Metal sequestration in industrial processes or biochemistry (e.g., inhibiting aconitase in TCA cycle) .

Comparative Data Table

Key Research Findings

- Steric and Electronic Effects : The cis configuration in the target compound imposes steric constraints, reducing rotational freedom compared to linear carboxylic acids like tricarballylic acid .

- Reactivity Trends : Thiol- and chlorine-containing analogs exhibit higher reactivity in nucleophilic or electrophilic substitutions, respectively, whereas the trifluoromethyl group in the ester derivative enhances metabolic stability .

- Biological Relevance : Tetrahydrofuran-based acids are preferred in drug design for their balanced lipophilicity and hydrogen-bonding capacity, unlike the highly polar tricarballylic acid .

Biological Activity

cis-2-Methyltetrahydrofuran-3-carboxylic acid is a cyclic carboxylic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other tetrahydrofuran derivatives and has been studied for its effects on cellular processes, including inflammation, oxidative stress, and potential therapeutic applications.

Research indicates that this compound may influence various biological pathways:

- Oxidative Stress Modulation : It has been shown to affect the oxidative potential in cellular environments, which is critical in managing oxidative stress-related conditions. Studies have demonstrated that compounds derived from similar structures can induce the expression of genes associated with oxidative stress responses, such as Nrf2 (nuclear factor erythroid 2-related factor 2) .

- Inflammatory Response : The compound may modulate inflammatory pathways by influencing the expression of cytokines and other inflammatory markers. For instance, exposure to certain derivatives has been linked to increased levels of interleukin-8 (IL-8) and prostaglandin-endoperoxide synthase 2 (PTGS2), which are pivotal in inflammatory responses .

Study on Isoprene-Derived SOA

A significant study focused on the biological effects of secondary organic aerosols (SOA) derived from isoprene, which includes metabolites similar to this compound. The study revealed:

- Cellular Toxicity : No significant increase in lactate dehydrogenase (LDH) levels was observed, indicating low cytotoxicity in the tested conditions.

- Gene Expression : Direct exposure to SOA increased the expression of oxidative stress-related genes, suggesting a mechanism through which these compounds could exert biological effects .

Peptide Therapeutics

Research into peptide-based therapies has highlighted the role of small molecules like cis-2-Methyltetrahydrofuran derivatives in enhancing the efficacy of existing treatments. These compounds can serve as molecular blockers or modulators in various therapeutic contexts, including cancer treatment and anti-inflammatory therapies .

Comparative Analysis of Biological Activities

The table below summarizes key findings related to the biological activities of this compound compared to other related compounds:

| Compound Name | Oxidative Stress Modulation | Inflammatory Response | Cytotoxicity Level |

|---|---|---|---|

| This compound | Moderate | Increased IL-8 | Low |

| Isoprene-derived SOA | High | Increased PTGS2 | Very Low |

| Oleanolic Acid | High | Moderate | Moderate |

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid to ensure high yield and purity?

Answer:

Synthesis optimization requires careful control of reaction parameters:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate ring formation but risk side reactions like decarboxylation .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while water-miscible solvents improve hydrolysis efficiency for carboxylate formation .

- Catalysts : Acidic or enzymatic catalysts (e.g., lipases) can improve stereoselectivity in cyclization steps .

- Workup Protocols : Acidification (pH 2–3) precipitates the carboxylic acid, while recrystallization in ethanol/water mixtures enhances purity .

Advanced Question: How can researchers address enantioselective synthesis challenges for this compound?

Answer:

Enantioselective synthesis involves:

- Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts to control stereochemistry during cyclization .

- Dynamic Kinetic Resolution : Combining racemization-prone intermediates with enantioselective enzymes (e.g., immobilized Candida antarctica lipase B) .

- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy to confirm enantiomeric excess (>95% ee) .

Basic Question: What spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

- NMR : ¹H NMR (DMSO-d₆) identifies ring protons (δ 1.5–2.1 ppm for methyl groups; δ 4.0–4.5 ppm for furan oxygen proximity) and carboxylic protons (broad δ 12–13 ppm) .

- FT-IR : Strong absorption at ~1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in acetonitrile/water) coupled with ESI-MS detect molecular ion [M-H]⁻ at m/z 144 .

Advanced Question: How can conflicting data on the biological activity of this compound be resolved?

Answer:

Data contradictions often arise from:

- Assay Variability : Standardize in vitro models (e.g., enzyme inhibition assays at pH 7.4 vs. pH 6.0) to account for pH-dependent activity .

- Impurity Interference : Use preparative HPLC to isolate >99% pure batches and retest bioactivity .

- Target Specificity : Conduct molecular docking simulations (e.g., AutoDock Vina) to validate binding affinity to proposed targets (e.g., cyclooxygenase-2) .

Basic Question: What factors influence the solubility and stability of this compound in aqueous vs. organic media?

Answer:

- Solubility : Poor in nonpolar solvents (logP ~0.5); soluble in polar solvents (DMSO, ethanol) or alkaline aqueous solutions (pH >8) via deprotonation .

- Stability : Degrades under strong acidic/alkaline conditions (pH <2 or >10). Store at 4°C in inert atmospheres (N₂) to prevent oxidation .

Advanced Question: What computational methods are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311++G(d,p) basis set models transition states for cycloaddition or nucleophilic substitution .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMF) on reaction pathways using GROMACS .

- pKa Prediction : Use MarvinSketch or SPARC to estimate acidity (predicted pKa ~4.2), guiding protonation states in reaction design .

Basic Question: How can researchers mitigate byproduct formation during esterification of this compound?

Answer:

- Reagent Selection : Use DCC/DMAP coupling agents instead of Fischer esterification to avoid acid-catalyzed side reactions .

- Temperature Control : Maintain <50°C to prevent decarboxylation .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) isolates esters from residual acid or anhydrides .

Advanced Question: What strategies validate the environmental safety profile of this compound derivatives?

Answer:

- Ecotoxicology Assays : Daphnia magna acute toxicity (48h LC₅₀) and algal growth inhibition tests (OECD 201) .

- Degradation Studies : UV/H₂O₂ advanced oxidation processes (AOPs) track decomposition kinetics and identify toxic intermediates via LC-QTOF .

Basic Question: What are the critical steps for scaling up lab-scale synthesis of this compound?

Answer:

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic cyclization steps .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

- Green Chemistry : Replace hazardous solvents (e.g., DCM) with Cyrene™ or 2-MeTHF .

Advanced Question: How do substituents on the tetrahydrofuran ring modulate the compound’s bioactivity?

Answer:

- Methyl Group : Enhances lipophilicity (logD +0.3), improving membrane permeability .

- Carboxylic Acid : Enables salt formation (e.g., sodium salt) for enhanced aqueous solubility in drug formulations .

- Stereochemistry : cis-configuration increases binding affinity to chiral enzyme pockets (e.g., 2-fold higher IC₅₀ vs. trans-isomer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.